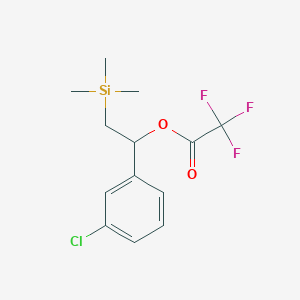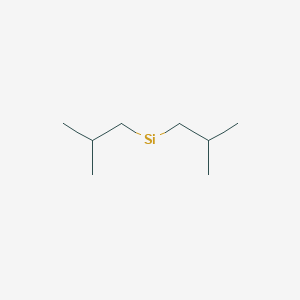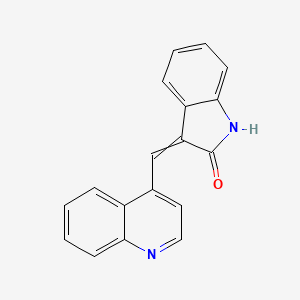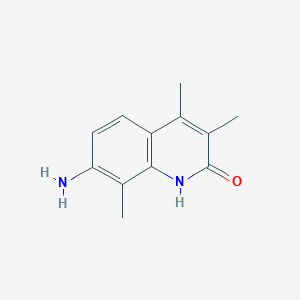
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a trifluoroacetate group, making it a unique and versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate typically involves the reaction of 1-(3-chlorophenyl)-2-(trimethylsilyl)ethanol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethanol
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl acetate
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl chloride
Comparison: 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it more versatile in synthetic applications compared to its analogs .
Propriétés
Numéro CAS |
136272-22-5 |
|---|---|
Formule moléculaire |
C13H16ClF3O2Si |
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
[1-(3-chlorophenyl)-2-trimethylsilylethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H16ClF3O2Si/c1-20(2,3)8-11(19-12(18)13(15,16)17)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
Clé InChI |
RGAMMMLYMDWWBJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(C1=CC(=CC=C1)Cl)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)


![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)

![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)

![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
